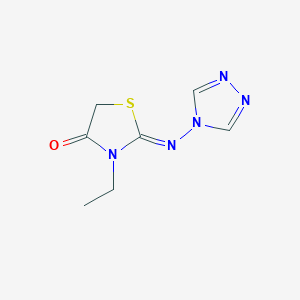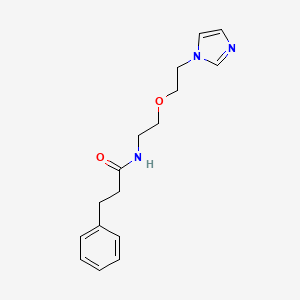
3-ethyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-ethyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one, also known as TTZ or Tolttrazuril, is a chemical compound that has attracted attention in the scientific community due to its potential applications in veterinary medicine. TTZ belongs to the triazolothiazole family of compounds and has been shown to have anti-coccidial properties, making it a promising candidate for the treatment of parasitic infections in animals.
Applications De Recherche Scientifique
Antimicrobial Activity
The triazole and thiazolidinone moieties present in the compound are known for their antimicrobial properties. Research has shown that such compounds can be synthesized and evaluated for their in-vitro antimicrobial activity against various pathogenic bacterial and fungal strains . These compounds can potentially serve as the basis for new antimicrobial agents.
Anticancer Activity
The structural features of this compound suggest potential anticancer activity. Studies have indicated that similar triazole-based ligands, when complexed with transition metals, exhibit promising potency against various human carcinoma cell lines . This opens up possibilities for the compound to be used in chemotherapy drug development.
Molecular Docking Studies
Molecular docking studies are crucial for understanding the interaction between drugs and their target proteins. The compound can be used in molecular docking studies to rationalize the preferred modes of interaction with proteins such as human EGFR, which is significant in cancer research .
Enzyme Inhibition
Compounds with 1,2,4-triazole and thiazolidinone rings have been studied for their enzyme inhibitory activities, particularly against alpha-amylase and alpha-glucosidase, which are enzymes relevant in diabetes management . This suggests potential applications in the development of antidiabetic medications.
Coordination Chemistry
The compound’s ability to act as a ligand and form complexes with various metal ions can be explored in coordination chemistry. These complexes can have different physical and chemical properties, making them useful for various applications, including catalysis and materials science .
Sensing and Detection
Coordination polymers based on similar triazole compounds have been reported to exhibit high sensitivity and low detection limits in the recognition of antibiotics and pesticides . This indicates that the compound could be used in the development of sensors for environmental monitoring or pharmaceutical testing.
Propriétés
IUPAC Name |
(2Z)-3-ethyl-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5OS/c1-2-12-6(13)3-14-7(12)10-11-4-8-9-5-11/h4-5H,2-3H2,1H3/b10-7- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZMYEHWXWVMHMA-YFHOEESVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CSC1=NN2C=NN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN\1C(=O)CS/C1=N\N2C=NN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
18.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24824510 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




(C)C(C)(C)C](/img/structure/B2862888.png)






![2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2862901.png)


